molecular formula C13H12ClN3O3S2 B2405671 Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-11-5

Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2405671
CAS No.: 392318-11-5
M. Wt: 357.83
InChI Key: VNMZJJHXFHSIOH-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as thiosemicarbazide, with a chlorinated benzoyl chloride derivative under basic conditions.

    Introduction of the Ethyl Ester Group: The resulting thiadiazole intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to introduce the ethyl ester group.

    Final Product Formation: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride to form the desired compound, this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorobenzamido group can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.

Scientific Research Applications

Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery programs aimed at developing new treatments for bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure and reactivity.

Comparison with Similar Compounds

Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other thiadiazole derivatives, such as:

    Ethyl 2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: This compound has a similar structure but contains a fluorine atom instead of a chlorine atom, which may result in different chemical and biological properties.

    Ethyl 2-((5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate:

    Ethyl 2-((5-(2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: The nitro group can introduce additional reactivity and potential biological activities, making this compound useful for different research applications.

Properties

IUPAC Name

ethyl 2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-5-3-4-6-9(8)14/h3-6H,2,7H2,1H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMZJJHXFHSIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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